N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrahydrothiophene ring with a sulfone group, an isobutyl group, and a 4-methylbenzamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
This compound: interacts with its targets, the GIRK channels, by acting as an activator . This means that the compound enhances the activity of these channels, leading to an increased flow of potassium ions into the cell.
Pharmacokinetics
The ADME properties of This compound It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the sulfone-containing tetrahydrothiophene with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form higher oxidation state derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Higher oxidation state sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfone groups and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide: Lacks the 4-methyl group on the benzamide moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzamide: Contains a nitro group instead of a methyl group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)10-17(15-8-9-21(19,20)11-15)16(18)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESKLYGUJXUMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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